molecular formula C18H14OTe B14508106 1-Phenoxy-4-(phenyltellanyl)benzene CAS No. 62834-30-4

1-Phenoxy-4-(phenyltellanyl)benzene

Katalognummer: B14508106
CAS-Nummer: 62834-30-4
Molekulargewicht: 373.9 g/mol
InChI-Schlüssel: SVLACDRNUNAAEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenoxy-4-(phenyltellanyl)benzene: is an organic compound that features a benzene ring substituted with a phenoxy group and a phenyltellanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-(phenyltellanyl)benzene can be synthesized through a multi-step process involving the formation of the phenoxy and phenyltellanyl groups followed by their attachment to the benzene ring. One common method involves the reaction of phenol with a suitable tellurium reagent under controlled conditions to form the phenyltellanyl group. This is followed by electrophilic aromatic substitution to attach the phenoxy group to the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenoxy-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Phenoxy-4-(phenyltellanyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenoxy-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its phenoxy and phenyltellanyl groups. These groups can participate in various chemical reactions, such as redox reactions, which can influence biological pathways and catalytic processes. The phenoxy group can act as an electron donor, while the phenyltellanyl group can participate in redox cycling, affecting cellular redox balance and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

    1-Phenoxy-4-(phenylselanyl)benzene: Similar structure but contains selenium instead of tellurium.

    1-Phenoxy-4-(phenylsulfanyl)benzene: Contains sulfur instead of tellurium.

    1-Phenoxy-4-(phenylsilyl)benzene: Contains silicon instead of tellurium.

Uniqueness: 1-Phenoxy-4-(phenyltellanyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and silicon analogs.

Eigenschaften

CAS-Nummer

62834-30-4

Molekularformel

C18H14OTe

Molekulargewicht

373.9 g/mol

IUPAC-Name

1-phenoxy-4-phenyltellanylbenzene

InChI

InChI=1S/C18H14OTe/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14H

InChI-Schlüssel

SVLACDRNUNAAEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Te]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.